N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)
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Overview
Description
N,N’-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine) is a complex organic compound characterized by its unique structure, which includes disulfide linkages and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine) typically involves multiple steps. One common method includes the reaction of 2-aminophenyl disulfide with 5-phenyl-1H-pyrazole-3-amine under controlled conditions. The reaction is often carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine) can undergo various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N,N’-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antioxidant due to its disulfide linkages.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N,N’-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine) involves its interaction with molecular targets through its disulfide and pyrazole functionalities. The disulfide bonds can undergo redox reactions, influencing cellular redox states and modulating biological pathways. The pyrazole rings can interact with various enzymes and receptors, affecting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-[Disulfanediyldi(2,1-phenylene)]bis(1,3-benzothiazol-2-amine): Similar structure with benzothiazole rings instead of pyrazole rings.
N,N’-[Disulfanediyldi(2,1-phenylene)]dipropanamide: Contains propanamide groups instead of pyrazole rings.
Uniqueness
N,N’-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine) is unique due to its combination of disulfide linkages and pyrazole rings, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
881382-52-1 |
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Molecular Formula |
C30H24N6S2 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
5-phenyl-N-[2-[[2-[(5-phenyl-1H-pyrazol-3-yl)amino]phenyl]disulfanyl]phenyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C30H24N6S2/c1-3-11-21(12-4-1)25-19-29(35-33-25)31-23-15-7-9-17-27(23)37-38-28-18-10-8-16-24(28)32-30-20-26(34-36-30)22-13-5-2-6-14-22/h1-20H,(H2,31,33,35)(H2,32,34,36) |
InChI Key |
HEKSYGMECXXHOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)NC3=CC=CC=C3SSC4=CC=CC=C4NC5=NNC(=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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